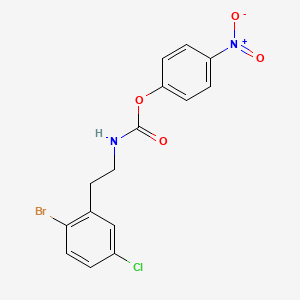
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with 2-bromo-5-chlorophenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form corresponding amines, while the bromine and chlorine atoms can participate in oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Reduction: 4-Aminophenyl (2-bromo-5-chlorophenethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-bromo-5-chlorophenethylamine.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzymes involved in neurotransmission, where carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage.
4-Nitrophenyl (2-chloro-5-bromophenethyl)carbamate: Similar structure with reversed positions of bromine and chlorine.
4-Nitrophenyl (2-bromo-5-methylphenethyl)carbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenyl and carbamate groups, makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H12BrClN2O4 |
|---|---|
Molekulargewicht |
399.62 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-[2-(2-bromo-5-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H12BrClN2O4/c16-14-6-1-11(17)9-10(14)7-8-18-15(20)23-13-4-2-12(3-5-13)19(21)22/h1-6,9H,7-8H2,(H,18,20) |
InChI-Schlüssel |
HLECATRUYMGQEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCC2=C(C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


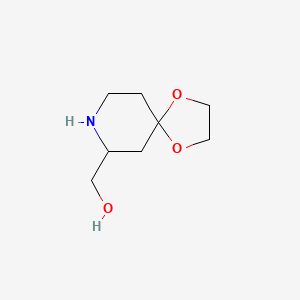
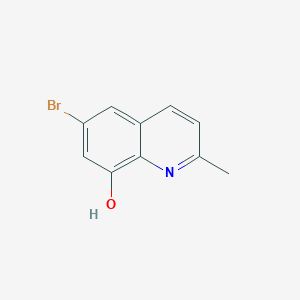
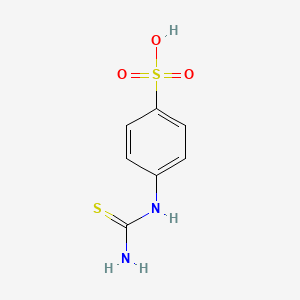
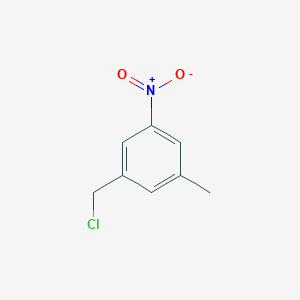

![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
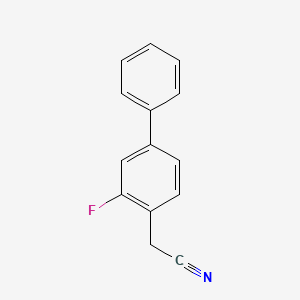
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
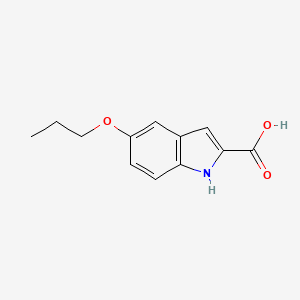
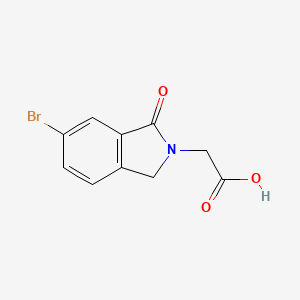
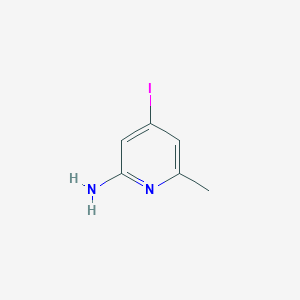
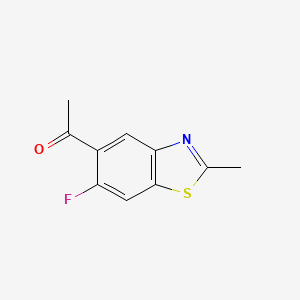
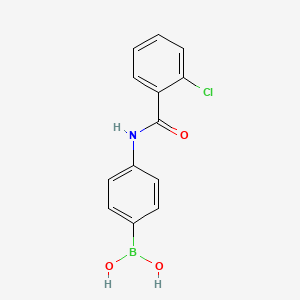
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
